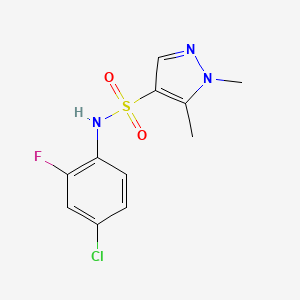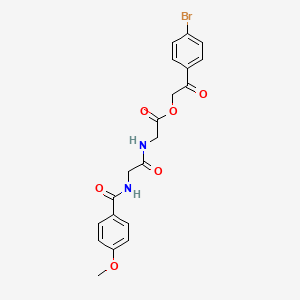![molecular formula C16H14BrN3O B4639428 2-[(6-Bromo-4-phenylquinazolin-2-yl)amino]ethanol](/img/structure/B4639428.png)
2-[(6-Bromo-4-phenylquinazolin-2-yl)amino]ethanol
Descripción general
Descripción
2-[(6-Bromo-4-phenylquinazolin-2-yl)amino]ethanol is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Bromo-4-phenylquinazolin-2-yl)amino]ethanol typically involves the reaction of 6-bromo-4-phenylquinazoline with ethanolamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-[(6-Bromo-4-phenylquinazolin-2-yl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of various substituted quinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and organic synthesis .
Aplicaciones Científicas De Investigación
2-[(6-Bromo-4-phenylquinazolin-2-yl)amino]ethanol has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and mechanisms due to its potential biological activity.
Medicine: It has potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: The compound is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-[(6-Bromo-4-phenylquinazolin-2-yl)amino]ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic acid
- 2-[(6-Bromo-4-phenylquinazolin-2-yl)(methyl)amino]ethanol
- 4-((6-Bromo-4-phenylquinazolin-2-yl)amino)benzenesulfonamide
Uniqueness
2-[(6-Bromo-4-phenylquinazolin-2-yl)amino]ethanol is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its bromine atom and ethanolamine moiety contribute to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
2-[(6-bromo-4-phenylquinazolin-2-yl)amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O/c17-12-6-7-14-13(10-12)15(11-4-2-1-3-5-11)20-16(19-14)18-8-9-21/h1-7,10,21H,8-9H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTXFXKRFFEYRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203867 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-dichloro-N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-propoxybenzamide](/img/structure/B4639368.png)
![(E)-2-(4-chlorophenyl)-3-[3-ethoxy-4-[(3-nitrophenyl)methoxy]phenyl]prop-2-enenitrile](/img/structure/B4639372.png)

![3-{5H,6H,7H,8H-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZEPIN-3-YL}PYRIDINE](/img/structure/B4639385.png)
![(5Z)-5-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene]-1-(4-ethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B4639390.png)
![(5E)-5-({4-[(4-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B4639395.png)
![N-1,3-benzodioxol-5-yl-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4639408.png)
![5-[(4-Bromophenyl)methylsulfanyl]-12,12-dimethyl-4-(2-methylpropyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B4639414.png)
![3-{[(2Z,5E)-5-(5-bromo-2-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B4639445.png)

![4-[(3-{[(2-furylmethyl)amino]carbonyl}-4-phenyl-2-thienyl)amino]-4-oxobutanoic acid](/img/structure/B4639451.png)
![N-CYCLOHEPTYL-2-[(5-ISOPROPYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE](/img/structure/B4639459.png)
![2-mercapto-6-methyl-3-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4639467.png)
